Cefamandole sodium, also known as cephamandole, is a broad-spectrum cephalosporin antibiotic primarily used for the treatment of serious infections caused by susceptible strains of bacteria. Its formulation as a formate ester, cefamandole nafate, serves as a prodrug that enhances its pharmacological properties. Although cefamandole sodium has been widely utilized in clinical settings, it is no longer marketed in the United States but remains available in some other countries .
Cefamandole sodium is classified under the beta-lactam antibiotics, specifically within the second generation of cephalosporins. It is effective against a variety of gram-positive and gram-negative bacteria, making it suitable for treating infections such as pneumonia, urinary tract infections, and skin infections . The compound can be identified by its CAS number 30034-03-8 for cefamandole sodium and 42540-40-9 for cefamandole nafate .
The synthesis of cefamandole sodium involves several chemical processes. One notable method includes the hydrolysis of the formate ester of 0-formylcefamandole sodium under basic conditions to yield cefamandole sodium. This process typically involves mixing a suspension of sodium 0-formylcefamandole in methyl alcohol with a concentrated solution of sodium hydroxide in methyl alcohol. The reaction occurs at temperatures between 20°C and 30°C, leading to the formation of crystalline sodium cefamandole methanolate .
Cefamandole sodium has a complex molecular structure characterized by multiple functional groups that contribute to its antibacterial activity.
The structural representation includes a bicyclic core with various substituents that are crucial for its biological activity.
Cefamandole undergoes several chemical reactions that are vital for its therapeutic efficacy:
The mechanism of hydrolysis is facilitated by the alkaline environment provided by sodium hydroxide, which promotes the breakdown of the ester bond in cefamandole nafate to yield active cefamandole.
Cefamandole exerts its antibacterial effects through a well-defined mechanism:
The bactericidal action is particularly effective against both gram-positive and gram-negative organisms due to its ability to penetrate bacterial membranes effectively .
Cefamandole sodium exhibits several important physical and chemical properties:
Cefamandole has been employed in various clinical applications due to its broad-spectrum antibacterial activity:
Cefamandole nafate (Cefamandole formate sodium) is synthesized from 7-aminocephalosporanic acid (7-ACA) through a multi-step sequence involving strategic acylation and esterification reactions. The core synthesis begins with the protection of the C7 amino group of 7-ACA, followed by acylation with a mandelic acid derivative. A critical advancement in industrial synthesis involves the use of trimethylchlorosilane (TMCS) as a silylating agent to protect the carboxyl group at C4 and activate the nucleophilicity of the C7 amino group. Under anhydrous conditions in solvents like acetone or methyl isobutyl ketone, silylated 7-ACA reacts with a pre-activated mandelic acid derivative—typically mandelyl chloride or a mixed anhydride formed with p-nitrophenyl chloroformate—to yield the C7-mandeloyl intermediate [4] [5].
The subsequent formate ester formation (nafate conversion) is achieved using formic acid as both reactant and solvent. Molecular sieves (3Å or 4Å) are employed to absorb water and shift the equilibrium toward esterification. Sodium formate or sodium methanoyl salts are then added to precipitate cefamandole nafate (IUPAC: Sodium (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate formate). This method achieves yields >85% and purity >98.5%, as confirmed by HPLC and NMR [4] [5]. Alternative pathways utilize enzymatic acylation with immobilized penicillin acylases, though industrial adoption remains limited due to cost and scalability challenges.
Table 1: Key Synthetic Methods for Cefamandole Nafate
| Step | Reagents/Conditions | Role | Yield/Purity |
|---|---|---|---|
| Silylation | TMCS in acetone, 0–5°C | C4 carboxyl protection, C7 activation | >95% conversion |
| C7 Acylation | Mandelyl chloride, NaHCO₃, −10°C | Introduction of mandelamide side chain | 88% |
| Formate Esterification | HCOOH/NaCOOH, molecular sieves, 25°C | Prodrug formation | 85–90%, >98.5% purity |
The N-methylthiotetrazole (NMTT) moiety at the C3’ position of cefamandole nafate is fundamental to its prodrug design and chemical stability. This side chain enhances lipophilicity, facilitating passive diffusion through bacterial membranes. In vivo, the formate ester is rapidly hydrolyzed by serum esterases to release bioactive cefamandole, which exerts bactericidal activity. The NMTT group contributes to β-lactamase stability due to steric hindrance around the β-lactam ring, particularly against plasmid-encoded TEM-1 enzymes [6] [8].
However, the NMTT side chain introduces pH-dependent instability. At physiological pH (7.0–7.4), cefamandole nafate undergoes hydrolysis with a half-life of <60 minutes, converting entirely to cefamandole. In contrast, under acidic conditions (pH 6.0), the half-life extends to >4 hours, allowing isolation and characterization of the intact prodrug [1]. This instability necessitates lyophilized formulations and storage at −20°C under nitrogen. The NMTT group also influences redox-mediated degradation; oxidation of the thioether linkage can generate sulfoxides, reducing antibacterial potency. Consequently, synthesis and purification protocols avoid oxidizing agents and utilize antioxidants like thioglycerol [4] [8].
Table 2: Hydrolysis Products of Cefamandole Nafate
| Condition | Primary Product | Half-Life | Bioactivity |
|---|---|---|---|
| pH 7.4, 37°C | Cefamandole | 32–60 min | Active metabolite |
| pH 6.0, 37°C | Cefamandole nafate (intact) | >4 hours | Prodrug (requires hydrolysis) |
| Alkaline buffers | Degraded β-lactam | Minutes | Inactive |
Structural optimization of cephalosporins revolves around modifications at two key sites: the C7 acylamido side chain (governing target affinity) and the C3’ substituent (influencing pharmacokinetics and enzyme resistance). Cefamandole nafate (C19H17N6NaO6S2) features a D-mandeloyl group at C7 and an NMTT group at C3’. Replacing the mandeloyl group with aryl glycines (e.g., phenylglycine in cefalexin) reduces activity against Gram-negative pathogens like Haemophilus influenzae, as evidenced by MIC increases from 0.06 μg/mL to >16 μg/mL [8] [10]. Conversely, introducing aminothiazolyl moieties (e.g., cefotaxime) enhances penetration through porin channels of Enterobacteriaceae.
The NMTT side chain’s bioactivity contributions are dual:
Table 3: Bioactivity Comparison of Second-Generation Cephalosporins
| Compound | C7 Side Chain | C3’ Substituent | MIC90 vs. S. aureus (μg/mL) | MIC90 vs. E. coli (μg/mL) |
|---|---|---|---|---|
| Cefamandole | D-Mandeloyl | N-methylthiotetrazole | 12.5 | 4.0 |
| Cefazolin | Tetrazolylacetyl | Methylthiadiazole | 2.0 | 64.0 |
| Cefuroxime | (E)-2-Furylglyoxyl | Carbamoyloxy | 1.0 | 8.0 |
The formate ester prodrug (nafate) itself represents a critical optimization. Unlike cefamandole sodium, which is hygroscopic and unstable in solution, cefamandole nafate improves shelf-life and allows intramuscular administration without significant pain [1] [4].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8